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molecular formula C16H19ClN2 B1500133 Chlorpheniramine-d6 CAS No. 1185054-60-7

Chlorpheniramine-d6

Cat. No. B1500133
M. Wt: 280.82 g/mol
InChI Key: SOYKEARSMXGVTM-WFGJKAKNSA-N
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Patent
US04814173

Procedure details

Chlorpheniramine maleate, 15 g, is dissolved in 150 ml of water, to which about 20 ml of ammonium hydroxide is added. The resulting precipitate is extracted with diethyl ether (2×50 ml), washed with water, and dried with anhydrous sodium sulfate. The diethyl ether is evaporated under a stream of nitrogen to give chlorpheniramine free base. The chlorpheniramine free base is dissolved in a mixture of linoleic acid, propylene glycol, and triacetin. The previous mixture is uniformly dispersed in a mixture of medical grade dimethylsiloxane and dibutyl tin dilaurate. The resulting mixture is casted as a membrane on a smooth Teflon surface in a mold and allowed to cure at room temperature for about eighteen hours. The resulting material is applied as a film on adhesive tape.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
150 mL
Type
solvent
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH3:1][N:2]([CH2:4][CH2:5][CH:6]([C:14]1[CH:15]=[CH:16][CH:17]=[CH:18][N:19]=1)[C:7]1[CH:8]=[CH:9][C:10]([Cl:13])=[CH:11][CH:12]=1)[CH3:3].C(/C(O)=O)=C/C(O)=O>O.[OH-].[NH4+]>[CH3:1][N:2]([CH2:4][CH2:5][CH:6]([C:14]1[CH:15]=[CH:16][CH:17]=[CH:18][N:19]=1)[C:7]1[CH:12]=[CH:11][C:10]([Cl:13])=[CH:9][CH:8]=1)[CH3:3] |f:0.1,3.4|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CN(C)CCC(C=1C=CC(=CC1)Cl)C=2C=CC=CN2.C(=C\C(=O)O)\C(=O)O
Name
Quantity
150 mL
Type
solvent
Smiles
O
Name
Quantity
20 mL
Type
solvent
Smiles
[OH-].[NH4+]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
is added
EXTRACTION
Type
EXTRACTION
Details
The resulting precipitate is extracted with diethyl ether (2×50 ml)
WASH
Type
WASH
Details
washed with water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried with anhydrous sodium sulfate
CUSTOM
Type
CUSTOM
Details
The diethyl ether is evaporated under a stream of nitrogen

Outcomes

Product
Name
Type
product
Smiles
CN(C)CCC(C=1C=CC(=CC1)Cl)C=2C=CC=CN2

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US04814173

Procedure details

Chlorpheniramine maleate, 15 g, is dissolved in 150 ml of water, to which about 20 ml of ammonium hydroxide is added. The resulting precipitate is extracted with diethyl ether (2×50 ml), washed with water, and dried with anhydrous sodium sulfate. The diethyl ether is evaporated under a stream of nitrogen to give chlorpheniramine free base. The chlorpheniramine free base is dissolved in a mixture of linoleic acid, propylene glycol, and triacetin. The previous mixture is uniformly dispersed in a mixture of medical grade dimethylsiloxane and dibutyl tin dilaurate. The resulting mixture is casted as a membrane on a smooth Teflon surface in a mold and allowed to cure at room temperature for about eighteen hours. The resulting material is applied as a film on adhesive tape.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
150 mL
Type
solvent
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH3:1][N:2]([CH2:4][CH2:5][CH:6]([C:14]1[CH:15]=[CH:16][CH:17]=[CH:18][N:19]=1)[C:7]1[CH:8]=[CH:9][C:10]([Cl:13])=[CH:11][CH:12]=1)[CH3:3].C(/C(O)=O)=C/C(O)=O>O.[OH-].[NH4+]>[CH3:1][N:2]([CH2:4][CH2:5][CH:6]([C:14]1[CH:15]=[CH:16][CH:17]=[CH:18][N:19]=1)[C:7]1[CH:12]=[CH:11][C:10]([Cl:13])=[CH:9][CH:8]=1)[CH3:3] |f:0.1,3.4|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CN(C)CCC(C=1C=CC(=CC1)Cl)C=2C=CC=CN2.C(=C\C(=O)O)\C(=O)O
Name
Quantity
150 mL
Type
solvent
Smiles
O
Name
Quantity
20 mL
Type
solvent
Smiles
[OH-].[NH4+]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
is added
EXTRACTION
Type
EXTRACTION
Details
The resulting precipitate is extracted with diethyl ether (2×50 ml)
WASH
Type
WASH
Details
washed with water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried with anhydrous sodium sulfate
CUSTOM
Type
CUSTOM
Details
The diethyl ether is evaporated under a stream of nitrogen

Outcomes

Product
Name
Type
product
Smiles
CN(C)CCC(C=1C=CC(=CC1)Cl)C=2C=CC=CN2

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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